molecular formula C16H23N3O4S B2698003 N-(2-methylpropyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide CAS No. 941945-57-9

N-(2-methylpropyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide

Cat. No. B2698003
CAS RN: 941945-57-9
M. Wt: 353.44
InChI Key: YVCVTMATJIIJEK-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Copper(II)-Catalyzed Sulfonylation

An efficient method for the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives using sodium sulfinates as sulfide sources highlights a less odorous and environmentally friendly approach. This technique could be applicable to the synthesis or modification of compounds similar to N-(2-methylpropyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide, enhancing their yield and environmental sustainability (Xia et al., 2016).

Synthesis and Reactivity

A study on the synthesis of sulfonated quinoline dione derivatives via copper-catalyzed sulfonylation of activated alkenes presents a novel cascade synthesis process. This could provide insights into the synthesis of complex quinoline derivatives, potentially including or related to the target compound, by forming new C–C and CO bonds efficiently (Wang et al., 2016).

Anticancer Potential

The design and synthesis of 2-(phenylsulfonyl)quinoline N-hydroxyacrylamides as potent anticancer agents indicate the importance of the sulfonyl and quinoline components in biological activity. Compounds showing significant activity against various cancer cell lines suggest that modifications on the quinoline and sulfonyl parts, akin to the target compound, could render them useful in anticancer research (Lee et al., 2016).

Metal-Free Synthesis Techniques

A study on the metal-free direct cyanoisopropylation/arylation of N-arylacrylamides or N-alkyl-N-(arylsulfonyl)acrylamides showcases an efficient approach to cyano-containing oxindoles. This highlights a practical and easy method that could potentially be adapted for synthesizing or modifying compounds like N-(2-methylpropyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide, offering insights into metal-free synthetic strategies (Zhang et al., 2015).

Antiprotozoal Activity

Research into the synthesis and antiprotozoal activity of zinc and copper complexes based on sulfonamides containing 8-aminoquinoline ligands underlines the therapeutic potential of quinoline-based compounds. By exploring the antiprotozoal effects of these complexes, this study provides a basis for investigating similar activities in compounds like N-(2-methylpropyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide (Silva et al., 2010).

properties

IUPAC Name

N-(2-methylpropyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c1-11(2)10-17-15(20)16(21)18-13-7-6-12-5-4-8-19(14(12)9-13)24(3,22)23/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCVTMATJIIJEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylpropyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide

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